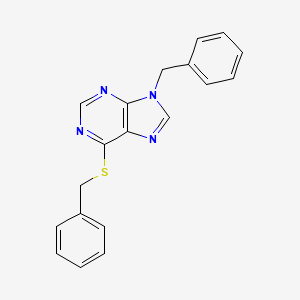

9-Benzyl-6-(benzylsulfanyl)-9h-purine

Description

Structure

3D Structure

Properties

CAS No. |

21186-46-9 |

|---|---|

Molecular Formula |

C19H16N4S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

9-benzyl-6-benzylsulfanylpurine |

InChI |

InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-17-18(23)20-13-21-19(17)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

InChI Key |

HYFZJHDNXSLUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SCC4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Investigations of Purine Based Compounds at the Molecular Level

Identification and Validation of Molecular Targets

Enzyme Inhibition Studies

No data is available on the specific enzyme inhibition profile of 9-Benzyl-6-(benzylsulfanyl)-9H-purine.

Receptor Modulation Analysis

There is no information regarding the modulation of specific receptors by 9-Benzyl-6-(benzylsulfanyl)-9H-purine.

Interactions with Nucleic Acids and Related Biomolecules

Specific studies detailing the interactions of 9-Benzyl-6-(benzylsulfanyl)-9H-purine with nucleic acids or related biomolecules have not been found.

Biochemical Pathway Interrogation Using Purine (B94841) Analogs

Modulation of Cellular Signaling Cascades

The effects of 9-Benzyl-6-(benzylsulfanyl)-9H-purine on cellular signaling cascades have not been documented in the available literature.

Induction of Programmed Cell Death Mechanisms in in vitro Models

There is no available research demonstrating the induction of programmed cell death by 9-Benzyl-6-(benzylsulfanyl)-9H-purine in in vitro models.

Impact on Specific Metabolic Processes

There is a lack of specific research data detailing the impact of 9-Benzyl-6-(benzylsulfanyl)-9H-purine on metabolic processes. Studies on analogous 6-thiopurine compounds, such as 6-mercaptopurine, have shown that they are metabolized to fraudulent nucleotides. These metabolites can inhibit crucial enzymes in the de novo purine biosynthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PPAT), and can also be incorporated into DNA and RNA, leading to cytotoxicity. However, it is crucial to note that direct extrapolation of these mechanisms to 9-Benzyl-6-(benzylsulfanyl)-9H-purine is speculative without specific experimental evidence.

Due to the absence of dedicated studies, no data tables detailing the effects of 9-Benzyl-6-(benzylsulfanyl)-9H-purine on specific metabolic pathways can be provided.

Methodologies for Deciphering Mechanism of Action at the Cellular and Molecular Level

While the specific methodologies employed to investigate 9-Benzyl-6-(benzylsulfanyl)-9H-purine are not documented, a standard array of techniques is typically used to elucidate the mechanism of action of novel purine-based compounds. These methodologies can be broadly categorized as follows:

Cell-Based Assays:

Cytotoxicity and Proliferation Assays: Initial screening often involves treating various cell lines with the compound to determine its effect on cell viability and growth. Assays such as the MTT, XTT, or crystal violet assays are commonly used to quantify these effects.

Cell Cycle Analysis: Flow cytometry is a powerful tool to assess the impact of a compound on the cell cycle. By staining DNA with a fluorescent dye, researchers can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing potential cell cycle arrest points.

Apoptosis Assays: To determine if the compound induces programmed cell death, various assays can be employed. These include Annexin V/Propidium Iodide staining to detect early and late apoptotic cells, and TUNEL assays to identify DNA fragmentation, a hallmark of apoptosis.

Biochemical and Molecular Assays:

Enzyme Inhibition Assays: To identify specific molecular targets, in vitro assays using purified enzymes involved in purine metabolism (e.g., hypoxanthine-guanine phosphoribosyltransferase (HGPRT), xanthine (B1682287) oxidase) can be performed. These assays measure the ability of the compound to inhibit the activity of these enzymes.

Metabolomic Analysis: Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to analyze the global metabolic changes within cells upon treatment with the compound. This can reveal disruptions in specific metabolic pathways, including nucleotide biosynthesis.

Molecular Docking and Computational Modeling: In silico methods can be used to predict the binding of the compound to the active sites of potential target enzymes. This computational approach can provide insights into the potential mechanism of interaction and guide further experimental validation.

Analysis of Nucleic Acid Incorporation: Radiolabeling studies or mass spectrometry-based methods can be used to determine if the compound or its metabolites are incorporated into DNA and RNA.

The application of these methodologies to 9-Benzyl-6-(benzylsulfanyl)-9H-purine would be necessary to elucidate its specific mechanism of action and its impact on cellular metabolism. Without such dedicated research, a detailed and scientifically accurate account as requested in the article outline cannot be generated.

Structure Activity Relationship Sar Studies of 9 Benzyl 6 Benzylsulfanyl 9h Purine Analogs

Influence of Substituents on Biological Interactions

The biological activity of 9-Benzyl-6-(benzylsulfanyl)-9H-purine and its analogs is significantly influenced by the nature and position of substituents on the purine (B94841) core and its associated benzyl (B1604629) and benzylsulfanyl moieties.

Effects of Benzyl Moiety Substitutions at N9

Substitutions on the N9-benzyl group can modulate the biological activity of purine derivatives. For instance, in a series of 9-benzyl-6-(dimethylamino)-9H-purines studied for antirhinovirus activity, the introduction of a methyl group at the 4-position of the benzyl ring was found in one of the most active compounds. This suggests that the electronic and steric properties of the N9-benzyl substituent play a crucial role in the interaction with the biological target.

Further studies on related 9-benzylpurine analogs have shown that substitutions on the benzyl ring can have a significant impact on activity. For example, in a series of 9-(fluorobenzyl)-6-(alkylamino)-9H-purines with anticonvulsant properties, derivatives with a second fluoro substituent at the 5- or 6-position of the benzyl ring were found to be highly active.

| Compound | N9-Benzyl Substitution | C6-Substituent | Biological Activity |

| Analog 1 | 4-Methylbenzyl | -dimethylamino | Antirhinovirus |

| Analog 2 | 2,5-Difluorobenzyl | -methylamino | Anticonvulsant |

| Analog 3 | 2,6-Difluorobenzyl | -methylamino | Anticonvulsant |

This table illustrates the effect of N9-benzyl substitutions on the biological activity of related purine analogs.

Effects of Benzylsulfanyl Moiety Substitutions at C6

The C6-benzylsulfanyl group is a key feature of the parent compound. While extensive research on substitutions of the benzylsulfanyl moiety itself is limited, the nature of the substituent at the C6 position is known to be a major determinant of biological activity. In studies of 2,6,9-trisubstituted purines, replacing the benzylsulfanyl group with an arylpiperazinyl system was found to be beneficial for cytotoxic activity against cancer cell lines. nih.govmdpi.com This indicates that the C6 position is sensitive to steric and electronic changes, which can dictate the compound's interaction with its biological target. Further research is needed to systematically evaluate the impact of substitutions on the C6-benzylsulfanyl ring itself.

Impact of C2 Substitutions on Molecular Recognition

The C2 position of the purine ring is another critical site for modification that can significantly alter molecular recognition and biological activity. Research on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the introduction of a chloro group at the C2 position led to a substantial increase in antirhinovirus activity. In contrast, studies on 2,6,9-trisubstituted purines as potential anticancer agents have shown that bulky substituents at the C2 position are generally unfavorable for cytotoxic activity. nih.govmdpi.comnih.gov This suggests that the size and electronic properties of the C2 substituent are important for optimal interaction with different biological targets.

| Compound Series | C2-Substituent | Observed Effect on Activity | Biological Target |

| 9-Benzyl-6-(dimethylamino)-9H-purines | Chloro | Substantial increase | Rhinovirus |

| 2,6,9-Trisubstituted purines | Bulky groups | Unfavorable | Cancer Cells |

This table summarizes the impact of C2 substitutions on the biological activity of purine analogs.

Positional Isomerism and Stereochemical Considerations

Positional isomerism, particularly the attachment of the benzyl group at the N7 versus the N9 position of the purine ring, can have a profound effect on the biological activity of these compounds. While N9-substituted purines are more commonly studied, N7 isomers have also been shown to possess significant biological activities, including cytotoxic and antiviral effects. acs.orgnih.gov In some cases, the N7 isomer has demonstrated greater specificity for a particular biological target. For example, in a study of N7- and N9-substituted 6-aminopurines as kinase inhibitors, the N7 isomer was found to be more specific for VEGF-R2, while the N9 isomer also inhibited other kinases. nih.gov

The stereochemistry of 9-Benzyl-6-(benzylsulfanyl)-9H-purine analogs, specifically the relative orientation of the purine, benzyl, and benzylsulfanyl rings, is also a critical factor in their biological activity. X-ray crystallography studies have provided insights into the three-dimensional structure of these molecules. For 9-benzyl-6-(benzylsulfanyl)-9H-purin-2-amine, the dihedral angles between the purine ring system and the S-bound and methylene-bound phenyl rings are 74.67° and 71.28°, respectively. nih.govresearchgate.net In the case of 6-(benzylsulfanyl)-9H-purine, the dihedral angle between the purine ring and the phenyl ring is 76.65°. nih.govnih.gov These specific spatial arrangements of the aromatic rings likely influence how the molecule fits into the binding site of its biological target.

Computational Approaches to SAR Analysis

Computational methods are increasingly being used to understand and predict the structure-activity relationships of purine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives as anticancer agents have revealed that steric properties have a more significant influence on cytotoxicity than electronic properties, accounting for approximately 70% of the contribution. nih.govmdpi.comnih.gov These models have helped to rationalize the observation that bulky substituents at the C2 position are detrimental to activity, while an arylpiperazinyl group at the C6 position is beneficial. nih.govmdpi.comnih.gov A 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors also successfully developed a predictive model based on descriptors such as the electrotopological state index for a methyl group, hydrogen donor count, and the presence of specific structural fragments. researchgate.net These computational models serve as valuable tools for the rational design of new and more potent 9-Benzyl-6-(benzylsulfanyl)-9H-purine analogs.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features, collectively known as a pharmacophore, represent the key molecular interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. By understanding the pharmacophore of a series of active compounds, medicinal chemists can design new molecules with improved potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, a method closely related to pharmacophore modeling, have been conducted on various purine derivatives to understand the structural requirements for their biological activities. nih.govmdpi.comnih.govresearchgate.netlut.fi For instance, in studies of 2,6,9-trisubstituted purine derivatives as potential anticancer agents, 3D-QSAR models have highlighted the importance of steric and electronic properties at different positions of the purine ring for their cytotoxic effects. nih.govnih.gov These models suggest that the size and electronic nature of the substituents at the C2, C6, and N9 positions significantly influence the compound's ability to interact with its biological target. nih.govnih.gov

Pharmacophore models for purine derivatives targeting specific proteins have been successfully developed. For example, pharmacophore models for adenosine (B11128) receptor antagonists, which are structurally related to purines, typically include features such as hydrogen bond donors, hydrophobic points, and aromatic rings. researchgate.netsciengine.comacs.org These features are crucial for the binding of the antagonists to the receptor and for their ability to block the receptor's activity.

In the context of purine analogs as kinase inhibitors, the purine core often mimics the adenine (B156593) part of ATP, the natural substrate for kinases. nih.govresearchgate.nettmu.edu.tw The key pharmacophoric features for many kinase inhibitors include:

Hydrogen Bonding: The nitrogen atoms in the purine ring can act as hydrogen bond acceptors or donors, forming critical interactions with the hinge region of the kinase ATP-binding site.

Aromatic/Hydrophobic Interactions: The purine ring itself, as well as aromatic substituents like the benzyl groups in 9-Benzyl-6-(benzylsulfanyl)-9H-purine, can engage in hydrophobic and π-stacking interactions with residues in the active site.

Steric Bulk: The size and shape of the substituents at various positions on the purine ring are critical for achieving selectivity and potency. For example, in 9-Benzyl-6-(benzylsulfanyl)-9H-purine, the benzyl group at the N9 position and the benzylsulfanyl group at the C6 position occupy specific regions of the binding pocket, and their orientation will influence the binding affinity.

The table below summarizes the common pharmacophoric features identified in studies of various purine derivatives. While not specific to 9-Benzyl-6-(benzylsulfanyl)-9H-purine, these features provide a general framework for understanding the potential structure-activity relationships of this class of compounds.

| Pharmacophoric Feature | Description | Potential Role in Purine Analog Activity |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms of the purine ring can interact with hydrogen bond donors in the target protein's active site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amine or hydroxyl substituents on the purine ring can act as hydrogen bond donors. |

| Hydrophobic (HY) | A non-polar group that interacts favorably with other non-polar groups. | The purine ring and non-polar substituents contribute to hydrophobic interactions within the binding pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The purine ring and aromatic substituents can engage in π-stacking interactions with aromatic amino acid residues. |

The following table provides a hypothetical pharmacophore model for a generic purine-based kinase inhibitor, illustrating how these features might be arranged in space.

| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| HBA 1 | 2.5 | 1.0 | 0.0 | 1.5 |

| HBD 1 | -1.5 | 2.0 | 0.5 | 1.5 |

| AR 1 | 0.0 | 0.0 | 0.0 | 2.0 |

| HY 1 | -3.0 | -1.5 | -0.5 | 1.8 |

It is important to note that without experimental data or specific computational studies on 9-Benzyl-6-(benzylsulfanyl)-9H-purine, any discussion of its pharmacophore is speculative. Further research, including co-crystallization with its biological target or detailed 3D-QSAR and pharmacophore modeling studies, would be necessary to elucidate the precise structural requirements for its activity.

Computational and Theoretical Chemistry Applications to 9 Benzyl 6 Benzylsulfanyl 9h Purine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as 9-Benzyl-6-(benzylsulfanyl)-9H-purine, might interact with a biological target, typically a protein or enzyme.

For 9-Benzyl-6-(benzylsulfanyl)-9H-purine, docking simulations could be employed to predict its binding affinity and pose within the active sites of various potential targets. The benzyl (B1604629) and benzylsulfanyl groups are significant for their potential to form hydrophobic and π-stacking interactions with amino acid residues. The purine (B94841) core itself can engage in hydrogen bonding. A hypothetical docking study might aim to identify enzymes for which this compound could be an inhibitor, such as kinases or transferases, which are common targets for purine analogs.

Table 1: Potential Interacting Residues in a Hypothetical Kinase Active Site for 9-Benzyl-6-(benzylsulfanyl)-9H-purine

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Purine Core | Leucine, Valine | Hydrophobic |

| Purine Nitrogen Atoms | Lysine, Aspartate | Hydrogen Bond |

| Benzyl Group | Phenylalanine, Tyrosine | π-π Stacking |

| Benzylsulfanyl Group | Methionine, Cysteine | Hydrophobic, Sulfur-π |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

For 9-Benzyl-6-(benzylsulfanyl)-9H-purine, DFT calculations could be used to determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For instance, electron-rich regions on the purine ring might be susceptible to electrophilic attack or could act as hydrogen bond acceptors.

Research on a related benzylsulfanyl-triazolyl-indole scaffold has utilized DFT to predict its electronic and structural aspects, including ionization potential, electron affinity, and chemical hardness. mdpi.com Similar calculations for 9-Benzyl-6-(benzylsulfanyl)-9H-purine would provide a detailed understanding of its intrinsic chemical properties.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations can be used to analyze the stability of a ligand-protein complex over time and to understand the dynamic nature of their interactions.

The results of an MD simulation can be used to calculate the binding free energy, which is a more accurate predictor of a compound's potency than the scoring functions used in molecular docking. These simulations are crucial for validating the results of docking studies and for refining the understanding of the ligand-target interaction at a dynamic level.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The chemical scaffold of 9-Benzyl-6-(benzylsulfanyl)-9H-purine can serve as a starting point for a virtual screening campaign to discover novel and potentially more potent analogs. Both ligand-based and structure-based virtual screening methods can be employed.

In a ligand-based approach , the known structure of 9-Benzyl-6-(benzylsulfanyl)-9H-purine would be used as a template to search for other molecules with similar 2D or 3D features. This method is useful when the structure of the biological target is unknown.

In a structure-based approach , a library of compounds would be docked into the active site of a known target protein. The compounds would be ranked based on their docking scores and predicted binding affinities. This method has been successfully used to identify novel inhibitors for various targets. nih.gov For example, a virtual screening campaign could identify new substituents for the benzyl or benzylsulfanyl groups that could enhance the binding affinity or selectivity of the compound for a specific target.

The hits from a virtual screening campaign would then be subjected to further computational analysis, such as more rigorous docking and MD simulations, before being synthesized and tested experimentally. This approach significantly reduces the time and cost associated with the early stages of drug discovery.

Research Applications of 9 Benzyl 6 Benzylsulfanyl 9h Purine As a Chemical Probe

Tool Compound for Elucidating Specific Biological Processes

Chemical probes are instrumental in dissecting complex biological pathways. Purine (B94841) analogs, due to their structural similarity to endogenous nucleobases, can interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. While specific studies on 9-Benzyl-6-(benzylsulfanyl)-9H-purine are not extensively documented in publicly accessible literature, related thiopurine analogs are known to possess broad pharmacological activity, including cytotoxic effects. nih.gov This suggests potential interactions with cellular processes fundamental to cell viability and proliferation.

A tool compound based on the 9-Benzyl-6-(benzylsulfanyl)-9H-purine structure could potentially be used to investigate pathways involving purine metabolism or signaling. For instance, many enzymes in the purine salvage pathway and those involved in DNA/RNA synthesis are common targets for purine derivatives. By observing the cellular effects of this compound, researchers could potentially elucidate the roles of specific enzymes or signaling proteins in various physiological and pathological states. The benzyl (B1604629) and benzylsulfanyl groups at the N9 and C6 positions, respectively, provide lipophilicity and specific steric and electronic properties that could be exploited for targeted interactions.

Application in Target Identification and Validation Research

A critical step in drug discovery is the identification and validation of molecular targets. Chemical probes with defined biological activity can be invaluable in this process. Although the specific biological targets of 9-Benzyl-6-(benzylsulfanyl)-9H-purine have not been explicitly detailed, the broader class of purine derivatives has been shown to interact with a multitude of proteins. For example, various purine analogs act as inhibitors of kinases, polymerases, and other ATP-binding proteins.

Should 9-Benzyl-6-(benzylsulfanyl)-9H-purine exhibit a specific biological effect, it could be used in target identification studies. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, or activity-based protein profiling (ABPP), could be employed. Subsequent identification of the bound proteins by mass spectrometry would reveal potential molecular targets. Validation of these targets could then be pursued using genetic techniques or by developing more potent and selective analogs of the original compound. The general biological activity of purine derivatives, including antitumor and antithyroid potential, suggests a rich field for such target discovery efforts. nih.gov

Utility in Early-Stage Drug Discovery Research (Non-Clinical Context)

In the initial phases of drug discovery, compounds like 9-Benzyl-6-(benzylsulfanyl)-9H-purine can serve as "hits" or starting points for the development of more optimized therapeutic candidates. Its purine core is a privileged scaffold, meaning it is a molecular framework that is frequently found in known drugs and is capable of binding to multiple biological targets.

The synthesis of derivatives of 9-Benzyl-6-(benzylsulfanyl)-9H-purine would be a key activity in early-stage research. Structure-activity relationship (SAR) studies, where systematic modifications are made to the benzyl and benzylsulfanyl moieties, would help in understanding how chemical structure relates to biological activity. nih.govnih.gov This iterative process of synthesis and biological testing is fundamental to optimizing potency, selectivity, and other drug-like properties. While the specific research applications for this compound are not yet fully explored, its chemical nature places it as a compound of interest for screening in various disease models.

Below is a table summarizing the potential research applications based on the general properties of purine derivatives:

| Research Application Area | Potential Use of 9-Benzyl-6-(benzylsulfanyl)-9H-purine | Methodologies |

| Elucidating Biological Processes | Investigating pathways involving purine metabolism and signaling. | Cellular assays, phenotypic screening. |

| Target Identification | Identifying novel protein targets for therapeutic intervention. | Affinity chromatography, ABPP, mass spectrometry. |

| Target Validation | Confirming the role of identified targets in disease. | Development of potent/selective analogs, genetic knockdown/knockout. |

| Early-Stage Drug Discovery | Serving as a hit/lead compound for optimization. | High-throughput screening, SAR studies, chemical synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.